1-(2-Isocyanophenyl)pyrrole

Descripción general

Descripción

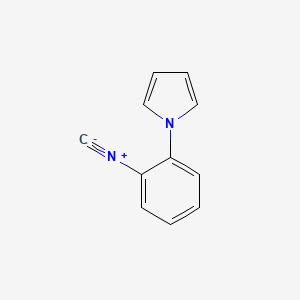

1-(2-Isocyanophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a pyrrole ring attached to a phenyl group, which in turn is substituted with an isocyanide group at the ortho position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Isocyanophenyl)pyrrole can be synthesized through various methods. One common approach involves the cyclization of 2-isocyanophenylamine with pyrrole under specific reaction conditions. The reaction typically requires a catalyst such as boron trifluoride etherate and is carried out in an organic solvent like tetrahydrofuran at low temperatures .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from commercially available precursors. The process includes the formation of the isocyanide group followed by its attachment to the pyrrole ring through cyclization reactions. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity .

Análisis De Reacciones Químicas

Methyl Radical Addition and Cyclization

1-(2-Isocyanophenyl)pyrrole (4a ) undergoes methyl radical addition via dicumyl peroxide (DCP) as a radical initiator, leading to mono- or bis-methylated pyrrolo[1,2-a]quinoxalines (5a and 6a ) (Scheme 1). Key findings include:

Reaction Optimization (Table 2, )

| Entry | DCP (equiv.) | Temp. (°C) | Time (h) | Yield 5a (%) | Yield 6a (%) |

|---|---|---|---|---|---|

| 8 | 1.1 | 120 | 18 | 84 | — |

| 9 | 3.0 | 120 | 18 | 54 | 22 |

-

Exclusive mono-methylation occurs with 1.1 equiv. DCP, yielding 5a in 84% .

-

Bis-methylation becomes significant with excess DCP (3.0 equiv.), favoring 6a formation through sequential radical additions .

Mechanistic Pathway (Scheme 6, )

-

Initiation : DCP homolysis generates methyl radicals.

-

Radical Addition : Methyl radical adds to the isocyanide, forming α-imidoyl radical 7 .

-

Cyclization : Intramolecular cyclization yields π-radical 8 , followed by H-abstraction to produce 5a .

-

Bis-Methylation : Excess methyl radicals induce a second addition to 5a , forming 6a .

Fenton Reaction-Mediated Bis-Methylation

Under Fenton conditions (FeCl₂, H₂O₂, DMSO), 4a exclusively forms bis-methylated pyrroloquinoxaline 6a (Scheme 2, ):

-

Scope : Reactions with derivatives 4a–c and 4f–h yield 6a , 6b , and 6f in >70% yields .

-

Limitation : Attempts to convert 5a to 6a under Fenton conditions give only 17% yield, indicating distinct pathways for mono- vs. bis-methylation .

Key Mechanistic Differences

-

Fenton Conditions : Hydroxyl radicals promote simultaneous dual methyl additions via electrophilic aromatic substitution .

-

Thermal Conditions : Stepwise radical additions dominate, requiring excess DCP .

Temperature and Solvent Effects

-

Low Temperature (100°C) : Results in 50% 5a and unreacted 4a due to incomplete DCP decomposition .

-

High Temperature (140°C) : Reduces yields of both 5a and 6a , likely due to competing side reactions .

-

DMSO Role : Acts as a methyl radical scavenger and stabilizes intermediates; <10 equiv. DMSO reduces yields .

Radical Inhibition Studies

-

TEMPO Addition : Completely suppresses 5a/6a formation, confirming radical-mediated pathways .

-

Methyl-TEMPO Adduct Detection : Validates methyl radical involvement via GC-MS .

Comparative Reaction Pathways

| Parameter | Thermal Conditions | Fenton Conditions |

|---|---|---|

| Primary Product | 5a (mono-methyl) | 6a (bis-methyl) |

| Key Initiator | DCP | FeCl₂/H₂O₂ |

| Radical Type | Methyl | Hydroxyl/Methyl |

| Yield Optimization | Controlled DCP equivalents | Excess H₂O₂ required |

Challenges and Limitations

Aplicaciones Científicas De Investigación

Therapeutic Applications

Cancer Research

1-(2-Isocyanophenyl)pyrrole and its derivatives have shown promising anticancer activity. Studies indicate that pyrrole-based compounds can inhibit various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and pancreatic cancer (PANC-1) cells . The structural modifications of pyrroles enhance their biological activities, making them suitable candidates for developing new anticancer agents.

Mechanisms of Action

The mechanisms through which these compounds exert their anticancer effects often involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

- Targeting specific pathways such as PI3K/Akt signaling .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex heterocycles. Recent advancements in synthetic methodologies have utilized this compound to create multifunctionalized pyrroles that are important in pharmaceuticals and natural products .

Radical Addition Reactions

The compound has been employed in radical addition reactions, contributing to the synthesis of novel pyrroloquinoxalines. These reactions utilize photoredox catalysis, which has been shown to yield high amounts of desired products under mild conditions .

Case Study 1: Anticancer Activity

A study by Olszewska et al. demonstrated that derivatives of pyrrole, including those based on this compound, exhibited significant inhibition of cancer cell proliferation. The study reported IC50 values indicating effective concentration ranges for inducing apoptosis across different cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 27.9 |

| A549 (Lung) | 36.5 |

Case Study 2: Synthesis of Multifunctionalized Pyrroles

Research focusing on the synthesis of multifunctionalized pyrroles highlighted the utility of this compound as a precursor for generating diverse chemical entities. This study emphasized the efficiency of microwave-assisted synthesis techniques that significantly reduce reaction times while improving yields .

Mecanismo De Acción

The mechanism of action of 1-(2-Isocyanophenyl)pyrrole involves its interaction with specific molecular targets. The isocyanide group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the compound can act as a ligand for various receptors and enzymes, influencing their activity and leading to potential therapeutic effects .

Comparación Con Compuestos Similares

- 1-(2-Aminophenyl)pyrrole

- 1-(2-Cyanophenyl)pyrrole

- 1-(2-Nitrophenyl)pyrrole

Uniqueness: 1-(2-Isocyanophenyl)pyrrole is unique due to the presence of the isocyanide group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it a valuable compound for specialized applications in synthetic chemistry and material science .

Actividad Biológica

1-(2-Isocyanophenyl)pyrrole is a heterocyclic compound that has garnered attention in recent years for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a pyrrole ring attached to a phenyl group with an isocyanide substituent at the ortho position. This unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various pyrrole derivatives, compounds with structural similarities demonstrated effective inhibition against several bacterial strains. The mechanism is believed to involve interference with microbial cell wall synthesis and function.

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Case Study: In Vitro Evaluation

In vitro studies utilizing human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed that treatment with this compound led to:

-

MCF-7 Cell Line:

- IC50 = 25 µM after 48 hours

- Induction of apoptosis confirmed via flow cytometry.

-

A549 Cell Line:

- IC50 = 30 µM after 48 hours

- Significant reduction in cell viability as assessed by MTT assay.

The biological activity of this compound can be attributed to its ability to form strong interactions with specific molecular targets, including enzymes and receptors. The isocyanide group is particularly reactive, allowing for coordination with metal ions and potential binding to biological macromolecules.

Enzyme Inhibition

Research has identified that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to cancer progression and microbial growth. For instance, it has been suggested that it inhibits cyclooxygenase (COX) enzymes, which play a role in inflammation and tumorigenesis.

Comparative Analysis with Related Compounds

A comparative analysis was conducted between this compound and other pyrrole derivatives to evaluate their biological activities:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 1-(2-Aminophenyl)pyrrole | Moderate | High |

| 1-(2-Cyanophenyl)pyrrole | Low | Moderate |

Propiedades

IUPAC Name |

1-(2-isocyanophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIZUWDVESDVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377746 | |

| Record name | 1-(2-isocyanophenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350829-07-1 | |

| Record name | 1-(2-isocyanophenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.